

Me6TREN ligand coordination chemistry

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Compound of Interest

Compound Name: *Tris[2-(dimethylamino)ethyl]amine*

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An In-depth Technical Guide to the Coordination Chemistry of Me6TREN

Introduction

Tris[2-(dimethylamino)ethyl]amine, commonly known as Me6TREN, is a tripodal, tetradentate amine ligand that has garnered significant interest in the fields of coordination chemistry, catalysis, and materials science. Structurally, it is the hexamethylated derivative of tris(2-aminoethyl)amine (tren). The ligand features a central tertiary amine bridgehead and three pendant dimethylamino arms. This unique architecture enforces a specific coordination geometry around metal centers, making it a valuable tool for designing metal complexes with tailored properties.

Me6TREN is particularly known for its ability to form stable, five-coordinate complexes with a variety of transition metal ions, typically adopting a trigonal bipyramidal geometry.^[1] Its strong σ -donating character and the steric bulk of the six methyl groups influence the electronic structure, redox potential, and reactivity of the coordinated metal.^[2] This guide provides a comprehensive overview of the synthesis, coordination chemistry, and key applications of the Me6TREN ligand, with a focus on quantitative data, experimental protocols, and mechanistic pathways.

Synthesis and Characterization of Me6TREN

The Me6TREN ligand is typically synthesized via the Eschweiler-Clarke reaction, which involves the methylation of the primary amine groups of its precursor, tris(2-aminoethyl)amine (tren), using formic acid and formaldehyde.

Experimental Protocol: Synthesis of Me6TREN

This protocol is adapted from literature procedures.

Materials:

- Tris(2-aminoethyl)amine (tren)
- Formic acid (HCOOH, ~98-100%)
- Formaldehyde (HCHO, ~37% solution in H₂O)
- Sodium hydroxide (NaOH)
- Diethyl ether (DEE)
- Deionized water (H₂O)

Procedure:

- In a round-bottom flask, dissolve tris(2-aminoethyl)amine (e.g., 12 mL, 80 mmol) in a mixture of water, formic acid, and formaldehyde. A common volumetric ratio is 1:6:6 (H₂O:formic acid:formaldehyde).
- Heat the reaction mixture under reflux at approximately 120 °C. The reaction progress can be monitored by the cessation of CO₂ evolution.
- After the reaction is complete, cool the flask to room temperature.
- Carefully neutralize the mixture by adding it to a 10% aqueous NaOH solution until the solution is strongly basic. This will deprotonate the amine and cause the product to separate.
- An oily layer containing the Me6TREN product will form. Extract this layer into diethyl ether.
- Wash the organic phase with brine, dry it over an anhydrous salt like MgSO₄, and filter.
- Remove the diethyl ether solvent by rotary evaporation.

- Purify the resulting crude oil by vacuum distillation (e.g., at $\sim 70\text{ }^{\circ}\text{C}$ / 0.5 mmHg) to yield Me6TREN as a colorless oil.[\[3\]](#)

Characterization (^1H and ^{13}C NMR): The purified ligand can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

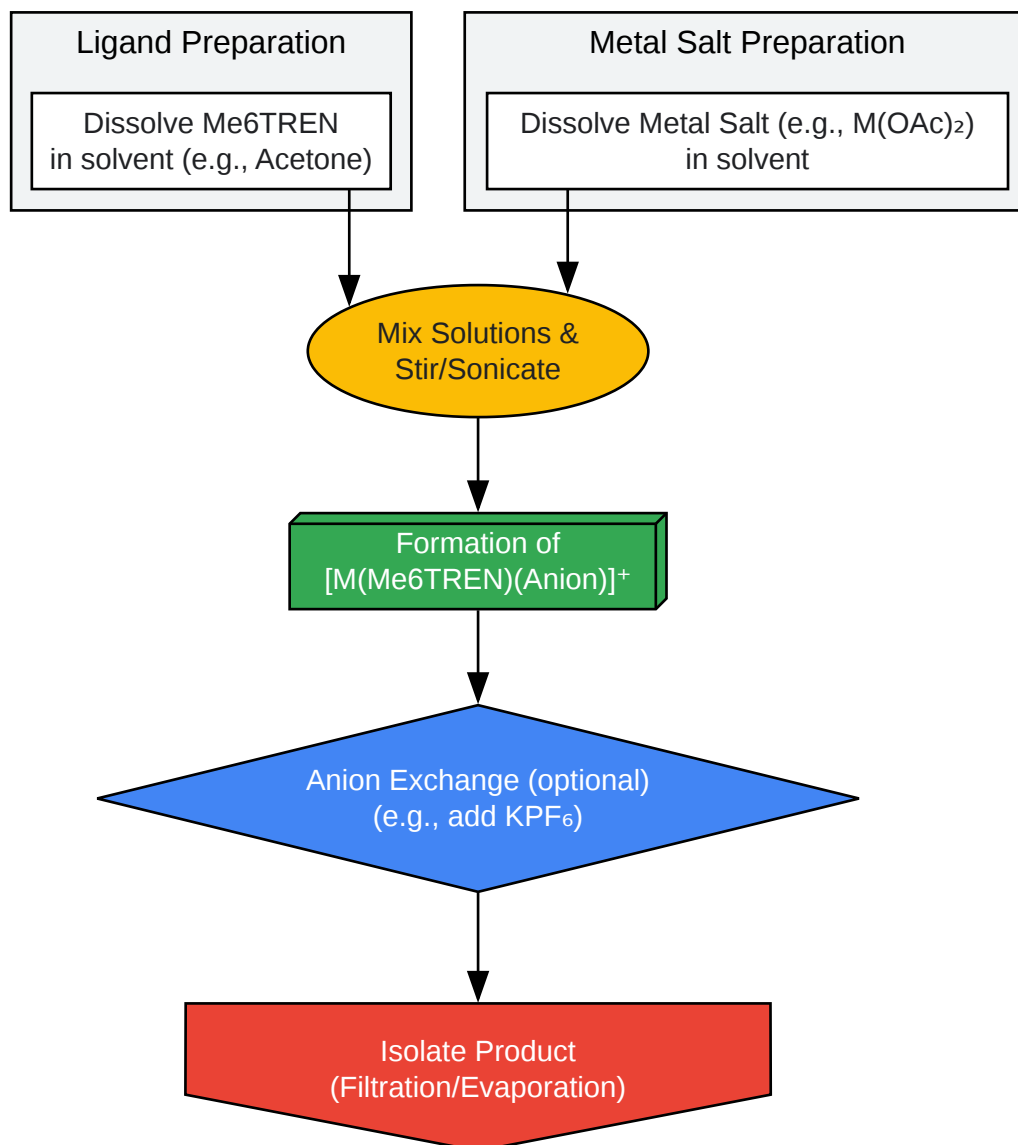
- ^1H NMR (400 MHz, CDCl_3 , δ ppm): 2.58-2.52 (t, 6H, $\text{N}(\text{CH}_2)_2\text{NCH}_2-$), 2.34-2.30 (t, 6H, $\text{NCH}_2\text{CH}_2\text{N}(\text{CH}_3)_2$), 2.18-2.14 (s, 18H, $\text{N}(\text{CH}_3)_2$).
- ^{13}C NMR (101 MHz, CDCl_3 , δ ppm): 57.5 ($\text{NCH}_2\text{CH}_2\text{N}(\text{CH}_3)_2$), 53.0 ($\text{NCH}_2\text{CH}_2\text{N}(\text{CH}_3)_2$), 45.9 ($\text{N}(\text{CH}_3)_2$).

Coordination Chemistry and Structural Data

Me6TREN acts as a tetradentate N_4 ligand, binding to a metal center through its central tertiary amine and the three terminal dimethylamino groups. The constrained geometry of the ligand typically results in the formation of five-coordinate trigonal bipyramidal complexes, $[\text{M}(\text{Me6TREN})\text{X}]^{n+}$, where X is a fifth ligand (e.g., a halide or solvent molecule).[\[1\]](#)

General Workflow for Metal Complex Synthesis

The general synthesis of Me6TREN metal complexes involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Workflow for $[M(\text{Me6TREN})\text{X}]^{n+}$ Synthesis

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Caption: Generalized experimental workflow for synthesizing Me6TREN metal complexes.

Quantitative Structural Data

X-ray crystallography has provided precise bond lengths and angles for a range of Me6TREN complexes. The data reveals a consistent trigonal bipyramidal coordination geometry. The apical positions are typically occupied by the bridgehead nitrogen (N_{apical}) and the fifth ligand (X), while the three pendant dimethylamino nitrogens (N_{eq}) occupy the equatorial plane.

Complex	M-N_apical (Å)	M-N_eq (Å) (average)	M-X (Å)	Coordination Geometry	Reference
[Mn(Me6TREN)Br]Br	2.37	2.30	2.50 (Br)	Trigonal Bipyramidal	[1]
[Fe(Me6TREN)Br]Br	2.30	2.25	2.44 (Br)	Trigonal Bipyramidal	[1]
[Co(Me6TREN)OAc]PF ₆	2.21	2.14	2.05/2.27 (OAc)	Trigonal Bipyramidal	[4]
[Ni(Me6TREN)OAc]PF ₆	2.10	2.12	2.06/2.19 (OAc)	Trigonal Bipyramidal	[4]
[Cu(Me6TREN)OAc]PF ₆	2.26	2.15	1.99/2.48 (OAc)	Trigonal Bipyramidal	[4]
[Zn(Me6TREN)Br]Br	2.21	2.20	2.37 (Br)	Trigonal Bipyramidal	[1]

Stability of Me6TREN Complexes

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), K .^[1] Due to the chelate effect, where a single multidentate ligand replaces multiple monodentate ligands (like water), Me6TREN forms thermodynamically stable complexes. The formation of a $[M(\text{Me6TREN})]^{n+}$ complex from an aquated metal ion $[M(\text{H}_2\text{O})_6]^{n+}$ is entropically favored because four ligand molecules and some solvent molecules are replaced by one Me6TREN molecule, leading to an increase in the number of free particles in the system.

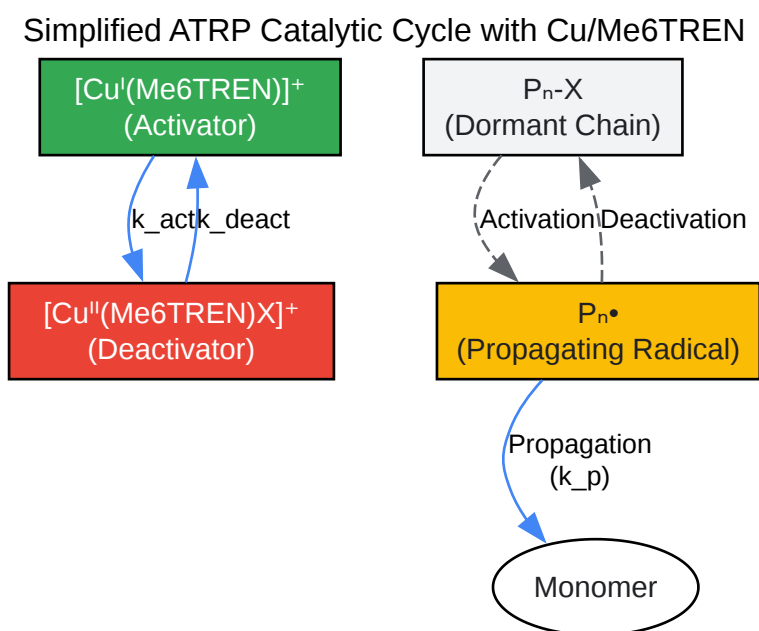
While extensive tables of specific log K values for Me6TREN with various metals are not readily available in the literature, the observed stability is a key feature of its chemistry. It is important to note that the electronic properties of Me6TREN differ from its non-methylated parent, tren. For instance, tren is capable of stabilizing Co(III), whereas Me6TREN is not, indicating that the strong electron-donating methyl groups disfavor higher oxidation states in some metals.^[2]

Key Applications and Mechanisms

Me6TREN's unique properties make it a ligand of choice in several areas of modern chemistry, most notably in polymerization and bioinorganic modeling.

Atom Transfer Radical Polymerization (ATRP)

Me6TREN is one of the most effective ligands for copper-mediated ATRP, a controlled radical polymerization technique.[2][5] The Cu(I)/Me6TREN complex is a highly active catalyst that enables polymerization with very low catalyst concentrations (ppm levels). The ligand's role is to solubilize the copper salt and tune the redox potential of the Cu(I)/Cu(II) couple, which controls the equilibrium between dormant and active propagating polymer chains.



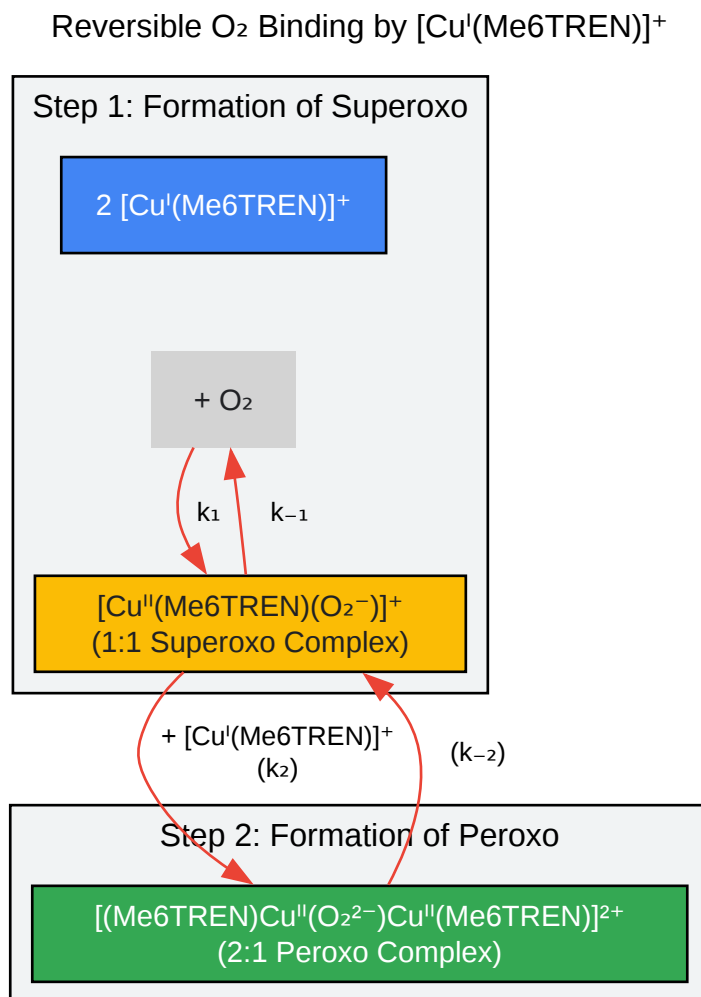
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Caption: The activation-deactivation equilibrium in ATRP catalyzed by a Cu/Me6TREN complex.

Bioinorganic Chemistry: Dioxygen Activation

Copper complexes of Me6TREN serve as important structural and functional models for the active sites of copper-containing metalloenzymes like hemocyanin and tyrosinase, which are involved in dioxygen transport and activation.[6] At low temperatures, the copper(I) complex, [Cu(Me6TREN)]⁺, reversibly binds molecular oxygen (O₂) in a stepwise fashion. First, a 1:1

mononuclear superoxo complex is formed, which then reacts with a second equivalent of the Cu(I) complex to form a dinuclear 2:1 peroxo species.[6][7]



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Caption: Stepwise mechanism of reversible dioxygen binding to form superoxo and peroxo species.

Conclusion

The Me6TREN ligand is a powerful and versatile building block in coordination chemistry. Its well-defined tripodal structure, strong donor properties, and ability to form stable five-coordinate complexes have made it indispensable in fields ranging from polymer synthesis to the modeling of biological systems. The quantitative structural data available provides a solid foundation for

understanding its coordination behavior, while its role in catalysis, particularly ATRP, highlights its practical utility. Future research will likely continue to exploit the unique steric and electronic features of Me6TREN to develop novel catalysts, functional materials, and advanced bioinorganic models.

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